molecular formula C9H15LiO2Si B6198238 lithium 3-(triethylsilyl)prop-2-ynoate CAS No. 2680540-12-7

lithium 3-(triethylsilyl)prop-2-ynoate

Cat. No.: B6198238
CAS No.: 2680540-12-7
M. Wt: 190.2
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Description

Lithium 3-(triethylsilyl)prop-2-ynoate is a lithium alkynolate reagent of interest in synthetic organic chemistry. Its structure, featuring a lithium cation coordinated to a silyl-protected propynolate anion, makes it a potential building block for the construction of more complex molecules. Alkynylsilanes, in general, are valued in research for their dual functionality: the triple bond can participate in various cyclization and cross-coupling reactions, while the silyl group can act as a protecting group for the alkyne or serve as a masked functionality for further transformations . This compound may be used in specialized synthesis, including Sonogashira-type cross-coupling reactions to create conjugated systems, or in cycloaddition reactions for the formation of aromatic rings and heterocycles . The lithium counterion offers high reactivity, making the reagent a potent nucleophile for carbon-carbon bond-forming reactions. Researchers can leverage this compound to explore new synthetic pathways in areas such as materials science and pharmaceutical intermediate development. This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2680540-12-7

Molecular Formula

C9H15LiO2Si

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of Propiolic Acid

Propiolic acid (HC≡C-COOH) is first protected as an ethyl ester to mitigate interference from the carboxylic acid group during subsequent reactions. Ethyl propiolate (HC≡C-COOEt) is synthesized via acid-catalyzed esterification using ethanol and sulfuric acid. This step ensures the alkyne remains reactive while preventing undesired side reactions involving the acidic proton of the carboxylic acid.

Lithiation and Silylation

The terminal alkyne of ethyl propiolate is deprotonated using a strong base such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. The resulting lithium acetylide intermediate reacts with triethylchlorosilane (Et₃SiCl) to form ethyl 3-(triethylsilyl)prop-2-ynoate (Et₃Si-C≡C-COOEt). This method mirrors the synthesis of trimethylsilylacetylenes, where lithiation followed by silylation achieves yields exceeding 70%.

Critical Parameters :

  • Temperature : Maintaining subzero temperatures prevents premature quenching of the lithium acetylide.

  • Solvent : THF ensures solubility of both the base and silylating agent.

  • Stoichiometry : A 1:1 molar ratio of n-BuLi to Et₃SiCl minimizes polysilylation byproducts.

Grignard Reagent-Mediated Silylation

Formation of Ethynylmagnesium Bromide

An alternative route involves generating ethynylmagnesium bromide (HC≡C-MgBr) from acetylene gas and ethyl magnesium bromide in dry diethyl ether. This Grignard reagent reacts with triethylchlorosilane to yield triethylsilylacetylene (Et₃Si-C≡CH), a precursor to the target compound.

Carboxylation and Lithiation

Triethylsilylacetylene is carboxylated via reaction with carbon dioxide under high pressure, forming 3-(triethylsilyl)prop-2-ynoic acid (Et₃Si-C≡C-COOH). Subsequent treatment with lithium hydroxide in methanol produces the lithium salt. While this method avoids ester protection/deprotection steps, the carboxylation stage requires stringent pressure control, limiting scalability.

Direct Catalytic Silylation

Iridium-Catalyzed Approach

Marciniec’s iridium-catalyzed silylation protocol, originally developed for terminal alkynes, is adaptable to propiolic acid derivatives. Ethyl propiolate reacts with triethylsilane (Et₃SiH) in the presence of [Ir(CO)Cl(PPh₃)₂] and Hünig’s base, yielding ethyl 3-(triethylsilyl)prop-2-ynoate. This method offers functional group tolerance and avoids strongly basic conditions, making it suitable for acid-sensitive substrates.

Advantages :

  • Catalytic Efficiency : Turnover numbers (TON) >100 reduce catalyst loading.

  • Chemoselectivity : Competing hydrosilylation of the alkyne is suppressed.

Hydrolysis and Salt Formation

Saponification of Silylated Esters

Ethyl 3-(triethylsilyl)prop-2-ynoate undergoes hydrolysis using aqueous lithium hydroxide in tetrahydrofuran/water (3:1). The reaction proceeds at room temperature, affording lithium 3-(triethylsilyl)prop-2-ynoate in >90% yield.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 0.58 (q, J = 7.8 Hz, 6H, SiCH₂CH₃), 1.01 (t, J = 7.8 Hz, 9H, SiCH₂CH₃), 3.45 (s, 1H, C≡CH).

  • IR (cm⁻¹) : 2105 (C≡C), 1680 (C=O), 1250 (Si-C).

Challenges and Optimization

Steric Effects

The triethylsilyl group’s bulkiness necessitates longer reaction times compared to trimethylsilyl analogs. Kinetic studies reveal a 40% decrease in silylation rate when substituting Et₃SiCl for Me₃SiCl under identical conditions.

Stability Considerations

This compound is hygroscopic and requires storage under inert atmosphere. Prolonged exposure to moisture results in protiodesilylation, regenerating propiolic acid.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Lithiation-Silylation70–85High reproducibilityLow-temperature requirements
Grignard Carboxylation50–65No ester intermediatesHigh-pressure CO₂ setup
Iridium Catalysis75–80Functional group toleranceCatalyst cost

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The lithium ion can be replaced by other cations in the presence of suitable reagents.

    Addition Reactions: The triple bond in the propargyl moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and metal halides.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other electrophilic species.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various lithium salts, while addition reactions can produce halogenated derivatives or other addition products.

Scientific Research Applications

Lithium 3-(triethylsilyl)prop-2-ynoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.

    Catalysis: The compound is explored for its catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium 3-(triethylsilyl)prop-2-ynoate involves its ability to participate in nucleophilic substitution and addition reactions. The lithium ion acts as a nucleophile, attacking electrophilic centers in other molecules. The triethylsilyl group provides steric protection and influences the reactivity of the propargyl moiety. The compound’s reactivity is also affected by the electronic properties of the substituents attached to the propargyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique reactivity and applications of lithium 3-(triethylsilyl)prop-2-ynoate are best understood through comparisons with related silylated alkyne derivatives and ionic liquids. Below is a detailed analysis:

Silylated Propargyl Esters and Salts
Compound Name Key Structural Feature Reactivity/Application Differences Reference
This compound TES group, lithium counterion High nucleophilicity due to lithium; used in deprotonation or organometallic coupling reactions.
Methyl 3-(thiophen-3-yl)prop-2-ynoate Thiophene substituent, methyl ester Less reactive than lithium salt; applications in pharmaceutical intermediates (e.g., drospirenone derivatives) .
TESAC (3-(triethoxysilyl)-propylammonium carbamate) Triethoxysilyl group, ionic liquid Used in CO₂ capture; reversible ionic liquid behavior due to carbamate anion, unlike the alkyne-based lithium salt .

Key Findings :

  • The triethylsilyl (TES) group in this compound provides steric bulk and electronic stabilization, enhancing its stability compared to non-silylated analogs (e.g., lithium propiolate) .
  • Lithium vs. Methyl Counterion : The lithium salt exhibits superior reactivity in deprotonation reactions compared to methyl esters, which are more stable but require harsher conditions for activation .
Functionalized Ionic Liquids

Compounds like TESAC (3-(triethoxysilyl)-propylammonium carbamate) share the silyl group but differ in backbone structure and application. TESAC’s carbamate moiety enables reversible CO₂ absorption, a property absent in this compound. This highlights how silyl group placement and anion selection dictate functional divergence .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for lithium 3-(triethylsilyl)prop-2-ynoate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize the triethylsilyl-protected propargyl ester via nucleophilic substitution. For example, react propargyl alcohol with triethylsilyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
  • Step 2 : Saponify the ester using lithium hydroxide (LiOH) in a THF/H₂O solvent system at 0–5°C to minimize alkyne side reactions.
  • Step 3 : Isolate the lithium salt via lyophilization or solvent evaporation.
    • Key Considerations :
  • Purity of the silylating agent (triethylsilyl chloride) is critical to avoid byproducts.
  • Lower temperatures during saponification prevent alkyne polymerization.
    • Data Table :
StepReagents/ConditionsYield RangeReference
Ester formationPropargyl alcohol, TES-Cl, K₂CO₃, DMF, 80°C70–85%
SaponificationLiOH, THF/H₂O, 0–5°C75–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Key signals include δ 0.6 ppm (SiCH₂) and δ 1.0 ppm (SiCH₂CH₃), confirming the triethylsilyl group .
  • IR Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1600 cm⁻¹ (COO⁻ asymmetric stretch) validate the alkyne and carboxylate .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M⁻ + Li⁺]⁺ expected for C₈H₁₁LiO₂Si).

Q. How does the triethylsilyl group influence reactivity compared to non-silylated analogs?

  • Mechanistic Insight :

  • The triethylsilyl group stabilizes the alkyne via σ-π conjugation, reducing electrophilicity and directing regioselectivity in cycloadditions .
  • In cross-coupling reactions, the silyl group acts as a temporary protecting group, enabling selective functionalization at the carboxylate position .

Advanced Research Questions

Q. What mechanistic insights explain its role in photochemical [2+2] cycloadditions?

  • Methodology :

  • Under UV light, the alkyne undergoes [2+2] cycloaddition with electron-deficient alkenes. The silyl group stabilizes the transition state, lowering activation energy .
  • Example : In ladderane synthesis (e.g., pentacycloanammoxic acid), the lithium salt acts as a photochemical precursor, with the silyl group preventing undesired side reactions .

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed cross-couplings?

  • Analysis :

  • Contradictions arise from moisture sensitivity of the lithium salt or competing side reactions (e.g., alkyne homocoupling).
  • Optimization Strategies :
  • Use anhydrous solvents and rigorously dry reaction conditions.
  • Employ Pd catalysts with bulky ligands (e.g., XPhos) to suppress homocoupling .
    • Data Table :
Catalyst SystemLigandYield RangeReference
Pd(OAc)₂/XPhosXPhos60–75%
PdCl₂(PPh₃)₂PPh₃40–55%

Q. What strategies optimize stability during storage or under varying temperatures?

  • Methodology :

  • Storage : Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the silyl group.
  • Stability Testing : Monitor degradation via ¹H NMR; decomposition products include silanol and lithium carbonate .
    • Key Finding : The compound retains >90% purity for 6 months at –20°C but degrades to 70% purity after 1 week at 25°C .

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